molecular formula C15H22FNO B2949021 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol CAS No. 1178752-20-9

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B2949021
CAS No.: 1178752-20-9
M. Wt: 251.345
InChI Key: WJTZGFXACDFTBO-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a cycloheptylamino group, a fluorophenyl group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol typically involves the following steps:

  • Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of a 2-fluorophenyl intermediate. This can be achieved through the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like Selectfluor.

  • Amination Reaction: : The next step involves the introduction of the cycloheptylamino group. This can be accomplished through an amination reaction where the fluorophenyl intermediate is reacted with cycloheptylamine under appropriate conditions, such as the presence of a base like sodium hydride or potassium carbonate.

  • Formation of the Ethan-1-ol Backbone: : The final step involves the formation of the ethan-1-ol backbone. This can be achieved through a reduction reaction where the intermediate product is reduced using a reducing agent like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: : The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cycloheptylamino group may interact with biological receptors, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. The ethan-1-ol backbone provides structural stability and facilitates the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol
  • 2-(Cyclopentylamino)-1-(2-fluorophenyl)ethan-1-ol
  • 2-(Cyclooctylamino)-1-(2-fluorophenyl)ethan-1-ol

Uniqueness

2-(Cycloheptylamino)-1-(2-fluorophenyl)ethan-1-ol is unique due to the presence of the cycloheptylamino group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cycloheptylamino)-1-(2-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c16-14-10-6-5-9-13(14)15(18)11-17-12-7-3-1-2-4-8-12/h5-6,9-10,12,15,17-18H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTZGFXACDFTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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